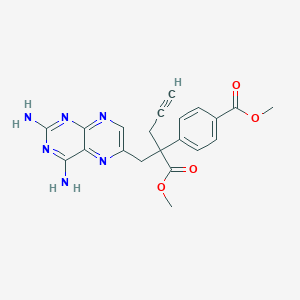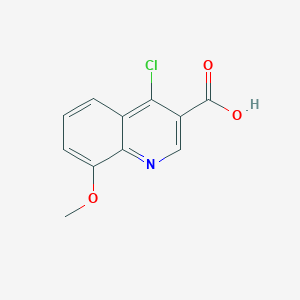
4-Chloro-8-methoxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Chlorination: The 8-methoxyquinoline is chlorinated at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Carboxylation: The chlorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are utilized.
Major Products
Substitution: Formation of 4-amino-8-methoxyquinoline-3-carboxylic acid.
Oxidation: Formation of 4-chloro-8-methoxyquinoline N-oxide.
Reduction: Formation of 4-chloro-8-methoxydihydroquinoline-3-carboxylic acid.
Esterification: Formation of 4-chloro-8-methoxyquinoline-3-carboxylate esters.
Aplicaciones Científicas De Investigación
4-Chloro-8-methoxyquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloroquinoline-3-carboxylic acid
- 8-Methoxyquinoline-3-carboxylic acid
- 4-Chloro-8-hydroxyquinoline-3-carboxylic acid
Uniqueness
4-Chloro-8-methoxyquinoline-3-carboxylic acid is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-chloro-8-methoxyquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWBLZDPQJWVRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562885 |
Source


|
| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-73-8 |
Source


|
| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)
![(R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid](/img/structure/B169816.png)
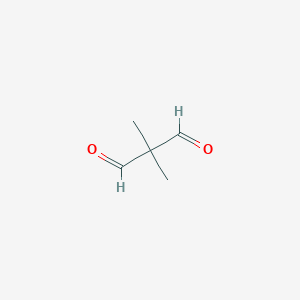
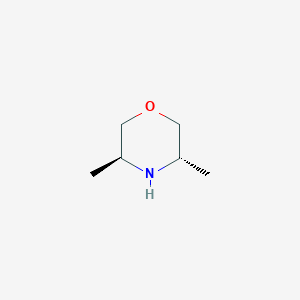
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
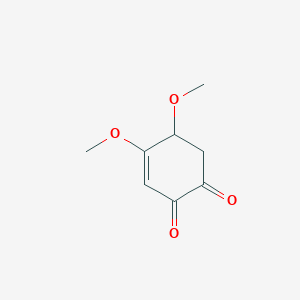
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)


![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

